N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
Description
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyridine ring, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C14H12BrN3O2 |
|---|---|
Molecular Weight |
334.17 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H12BrN3O2/c1-20-13-3-2-12(15)8-11(13)9-17-18-14(19)10-4-6-16-7-5-10/h2-9H,1H3,(H,18,19)/b17-9+ |
InChI Key |
CYDBCXLGNPXRJD-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with pyridine-4-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide has several notable applications across various scientific disciplines:
Medicinal Chemistry
- Antimicrobial Activity: Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties: Preliminary studies have suggested that it may inhibit cancer cell growth, warranting further investigation into its potential as an anticancer agent.
Biological Studies
- The compound is being explored for its ability to interact with specific molecular targets in biological systems, potentially affecting enzyme activity or receptor interactions. This can lead to various biological effects depending on the context of use.
Material Science
- Due to its unique chemical structure, it can serve as a building block in the synthesis of more complex molecules. This is particularly useful in developing new materials with tailored properties for industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
- N’-[(E)-(5-fluoro-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
- N’-[(E)-(5-iodo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Biological Activity
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the compound's biological activity, supported by case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Line Studies :
- In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
- For instance, a study reported an IC50 value of 12.50 µM against MCF-7 cells, indicating potent anticancer activity (Table 1).
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- It demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
- Notably, it showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Case Studies
- Case Study 1: Anticancer Efficacy
- A study conducted by Zhang et al. explored the compound's efficacy against various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis, which was confirmed by flow cytometry assays.
- Case Study 2: Antimicrobial Properties
- In another study, the compound was tested against a panel of bacterial strains. The results highlighted its potential as a lead compound for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
